5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloromethyl group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 7-position
Preparation Methods
The synthesis of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a copper-catalyzed approach can be employed to synthesize pyrazolo[1,5-a]pyrimidine derivatives. This method involves the use of 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in high yields and diverse stereochemistry . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The hydroxyl group at the 7-position can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common reagents used in these reactions include copper catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it valuable in biological research, including studies on ion channels and enzyme inhibition.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it has been shown to activate large-conductance calcium-activated potassium channels (BKCa channels) by directly interacting with the channel proteins . This interaction leads to an increase in potassium ion flow, which can have various physiological effects.
Comparison with Similar Compounds
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-5-2-7-10-6(4-9)3-8(13)12(7)11-5/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNBPKIWPWGQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177739 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069473-62-6 | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1069473-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidin-7(1H)-one, 5-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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